1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often include photochemical transformations and radical exchange processes to introduce the desired functional groups .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved using light-enabled reactions that do not require additional additives or catalysts. This method allows for the preparation of large quantities of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to modify the fluoropentyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the fluoropentyl chain.
Scientific Research Applications
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere in drug design to improve the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure but without the chloromethyl and fluoropentyl groups.
1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only the chloromethyl group.
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane: A derivative with only the fluoropentyl group.
Uniqueness
1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and fluoropentyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its simpler analogs .
Properties
IUPAC Name |
1-(chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF/c12-9-11-6-10(7-11,8-11)4-2-1-3-5-13/h1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTSIDAKZGPGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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